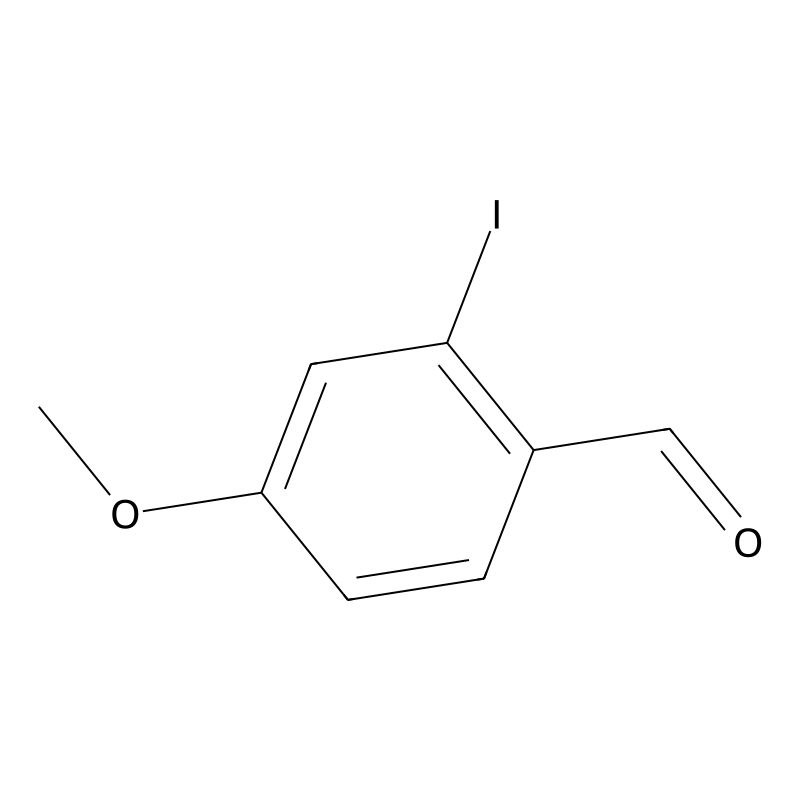

2-Iodo-4-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iodo-4-methoxybenzaldehyde is an organic compound characterized by the molecular formula CHIO. It is a derivative of benzaldehyde, featuring an iodine atom at the second position and a methoxy group at the fourth position of the benzene ring. This compound is notable for its diverse applications in organic synthesis, pharmaceuticals, and material science due to its unique structural features and reactivity.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.

- Reduction: Sodium borohydride in methanol or ethanol.

- Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Research indicates that 2-Iodo-4-methoxybenzaldehyde exhibits potential biological activities. It may interact with various biological targets, including enzymes and receptors, potentially modulating their activity. For instance, it could act as an inhibitor of specific enzymes by binding to their active sites, thereby reducing enzymatic activity. Its halogenated structure may also contribute to antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

2-Iodo-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 4-methoxybenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst like acetic acid. This reaction is typically conducted under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In industrial applications, large-scale production may utilize optimized iodination processes with continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to enhance yield and purity.

The unique structural properties of 2-Iodo-4-methoxybenzaldehyde make it valuable in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting various diseases.

- Material Science: The compound is explored for its use in developing advanced materials due to its specific halogenated structure, which imparts unique properties.

Interaction studies involving 2-Iodo-4-methoxybenzaldehyde focus on its reactivity with biological molecules. Its ability to interact with metal ions and other ligands may influence its biological activity. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-Iodo-4-methoxybenzaldehyde:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Iodo-4-hydroxybenzaldehyde | Hydroxyl group instead of methoxy | Different reactivity patterns due to hydroxyl group presence |

| 4-Iodo-2-methoxybenzaldehyde | Iodine and methoxy groups interchanged | Variation in electronic effects on the benzene ring |

| 2-Bromo-4-methoxybenzaldehyde | Bromine atom instead of iodine | Exhibits different reactivity due to bromine's properties |

Uniqueness

The uniqueness of 2-Iodo-4-methoxybenzaldehyde lies in the combination of both iodine and methoxy groups on the aromatic ring. This configuration enhances its reactivity compared to similar compounds, allowing for diverse synthetic pathways and potential applications in medicinal chemistry.